
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. It is a small molecule that has shown significant potential in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用机制
The mechanism of action of 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been found to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound has been found to have a wide range of potential applications, making it a versatile tool for scientific research.
However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in various applications. Additionally, more research is needed to determine its efficacy and safety in human trials.
未来方向
There are several future directions for research on 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine. One potential direction is to further investigate its potential as an anti-cancer agent. This could involve studying its efficacy in various cancer types and exploring its mechanism of action in more detail.
Another potential direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy in animal models of various inflammatory diseases and exploring its mechanism of action in more detail.
Additionally, more research is needed to determine its potential as a neuroprotective agent. This could involve studying its efficacy in animal models of neurodegenerative diseases and exploring its mechanism of action in more detail.
Conclusion:
This compound is a promising compound that has shown significant potential in scientific research applications. Its low toxicity and wide range of potential applications make it a versatile tool for scientific research. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成方法
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine can be synthesized using various methods. One of the most common methods involves the reaction of 2-phenylethylamine with hydrazine hydrate and sodium hydroxide in ethanol. The resulting product is then treated with chloroacetyl chloride to yield this compound.
科学研究应用
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has shown significant potential in scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in animal models of neurodegenerative diseases.
属性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,11,13) |
InChI 键 |
BOUSFHMHFMNBFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
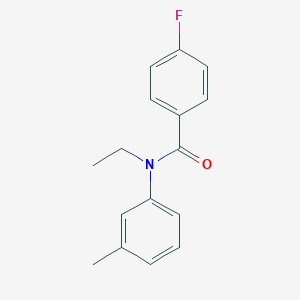
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)
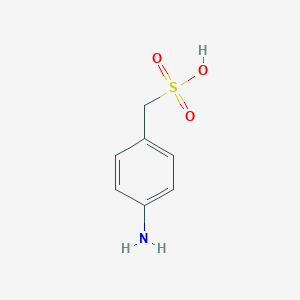

![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)
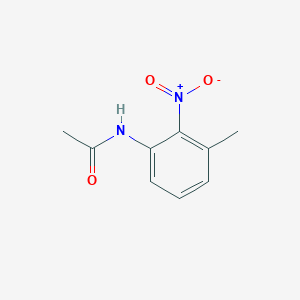

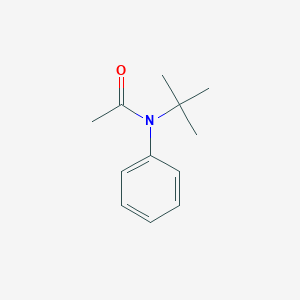

![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
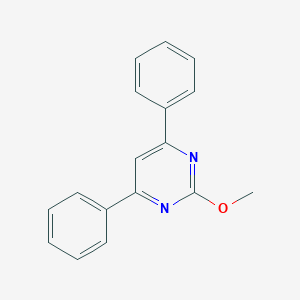
![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)